(N-propan-2-yloxycarbonylanilino)methyl acetate
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Overview
Description
(N-propan-2-yloxycarbonylanilino)methyl acetate is an organic compound with a complex structure that includes an anilino group, a methyl acetate moiety, and a propan-2-yloxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (N-propan-2-yloxycarbonylanilino)methyl acetate typically involves the reaction of aniline derivatives with propan-2-yloxycarbonyl chloride in the presence of a base, followed by acetylation with acetic anhydride. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(N-propan-2-yloxycarbonylanilino)methyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are typical reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (N-propan-2-yloxycarbonylanilino)methyl acetate is used as an intermediate in the synthesis of more complex molecules
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its ability to undergo various chemical transformations makes it a valuable building block for drug design and synthesis.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and polymers. Its reactivity and stability make it suitable for use in coatings, adhesives, and other materials.
Mechanism of Action
The mechanism of action of (N-propan-2-yloxycarbonylanilino)methyl acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of active metabolites. These metabolites can then interact with cellular components, influencing various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxyethyl)aniline: Similar in structure but with a hydroxyethyl group instead of a propan-2-yloxycarbonyl group.
N-(2-methoxycarbonyl)aniline: Contains a methoxycarbonyl group instead of a propan-2-yloxycarbonyl group.
N-(2-ethoxycarbonyl)aniline: Features an ethoxycarbonyl group in place of the propan-2-yloxycarbonyl group.
Uniqueness
(N-propan-2-yloxycarbonylanilino)methyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(N-propan-2-yloxycarbonylanilino)methyl acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-10(2)18-13(16)14(9-17-11(3)15)12-7-5-4-6-8-12/h4-8,10H,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRQUCEIUOMMWCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)N(COC(=O)C)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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